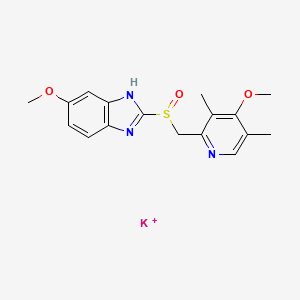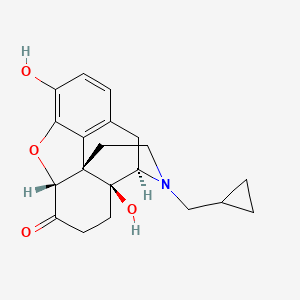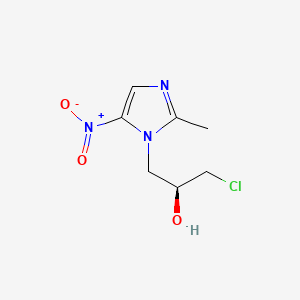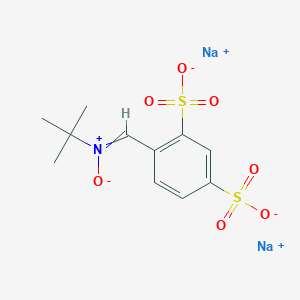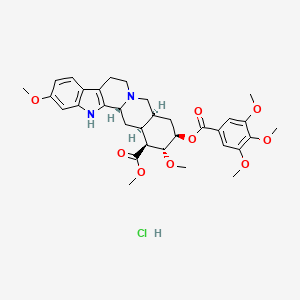
Nitrocaramiphen hydrochloride
Übersicht
Beschreibung
Nitrocaramiphen hydrochloride is a selective M1 receptor antagonist . It has a molecular formula of C18H27ClN2O4 and a molecular weight of 370.87 . It inhibits the hyperpolarizing effect of muscarine in muscle fibers .
Molecular Structure Analysis
The molecular structure of Nitrocaramiphen hydrochloride is represented by the formula C18H27ClN2O4 . This indicates that it contains 18 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Nitrocaramiphen hydrochloride is a powder with a molecular weight of 370.87 . It has a molecular formula of C18H26N2O4.ClH . Its solubility in DMSO is 10 mg/mL and in water is 8.33 mg/mL .Wissenschaftliche Forschungsanwendungen
Muscarinic Receptor Selectivity
Nitrocaramiphen hydrochloride has been examined for its affinity at muscarinic M1, M2, and M3 receptor subtypes in radioligand binding assays. It shows a high affinity for M1 sites, with a 71-fold selectivity over M2, and a 10-fold selectivity for the M1 over the M3 subtype, indicating its potential as a ligand for studying M1 receptors in the brain (Hudkins, Stubbins, & DeHaven-Hudkins, 1993).
Congenital Malformations Research
Nitrofen, a related compound, is known for its potent teratogenic activity in rats, causing abnormal development of the heart, kidneys, diaphragm, and lung. This suggests a role for nitrocaramiphen in research on teratogenic effects and embryonic differentiation processes (Manson, 1986).
Cardiovascular Anomalies in Animal Models
Nitrofen, another compound similar to nitrocaramiphen, has been used to induce congenital cardiovascular anomalies in rat fetuses. This has implications for nitrocaramiphen's potential use in embryological studies and investigations of congenital cardiovascular anomalies (Kim, Suh, & Chi, 1999).
Nitrophen Synthesis Research
Research on nitrophen, a herbicide related to nitrocaramiphen, includes studies on its synthesis using energy-efficient methods, indicating a potential area for the development of eco-friendly synthesis techniques for related compounds like nitrocaramiphen (Yadav & Motirale, 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQWACGTGFICFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrocaramiphen hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





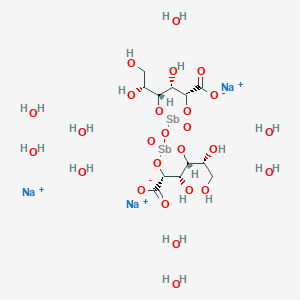
![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)
